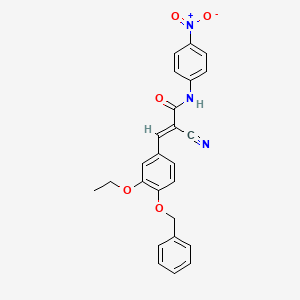

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-2-32-24-15-19(8-13-23(24)33-17-18-6-4-3-5-7-18)14-20(16-26)25(29)27-21-9-11-22(12-10-21)28(30)31/h3-15H,2,17H2,1H3,(H,27,29)/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZEBFOARIOMT-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is a member of the cyanoacrylate family, which has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.37 g/mol. The structure features a cyano group, an ethoxy group, and a nitrophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.37 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not reported |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from appropriate benzaldehydes and cyanoacetic acid through a Knoevenagel condensation reaction. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyanoacrylates have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: In Vitro Anticancer Assay

In a study examining the effects of related cyanoacrylate compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with these compounds resulted in:

- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations above 10 µM.

- Apoptosis Induction : Increased levels of caspase-3 and PARP cleavage were noted, indicating apoptosis.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Preliminary tests against various bacterial strains showed promising results, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is hypothesized to be mediated through:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogous acrylamides, highlighting substituent effects on melting points, yields, and key functional groups:

Key Observations :

- Electron-donating groups (OCH₃, OCH₂Ph) : Methoxy and phenylmethoxy groups increase lipophilicity and solubility, as seen in compound 5b (90% yield, 292°C m.p.) .

- Halogen substituents (Cl, F) : Chlorine lowers yield (63% for 5c) due to steric effects, while fluorine improves metabolic stability without significantly altering melting points .

Protein Binding Affinity

Coumarin-derived acrylamides, such as (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide, exhibit strong interactions with human serum albumin (HSA) via hydrogen bonding and hydrophobic interactions . In contrast, the target compound’s nitro group may facilitate π-π stacking with aromatic residues in proteins, while its ethoxy and phenylmethoxy groups could enhance membrane permeability .

Enzyme Inhibition

Compounds like 2-cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (e.g., 20–24) show inhibitory activity against carbonic anhydrase isoforms.

Preparation Methods

Cyanoacetylation of 4-Nitroaniline

Procedure :

- Dissolve 4-nitroaniline (10 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

- Add cyanoacetic acid (12 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

Preparation of 3-Ethoxy-4-Phenylmethoxybenzaldehyde

Protection of Vanillin Derivatives

Step 1: Benzylation of 4-Hydroxy-3-methoxybenzaldehyde

- React vanillin (10 mmol) with benzyl bromide (12 mmol) in acetone using K₂CO₃ (15 mmol) as base.

- Reflux for 6 hours to yield 3-methoxy-4-benzyloxybenzaldehyde.

Step 2: Ethoxy Substitution

- Replace methoxy group via nucleophilic substitution:

- Purify by vacuum distillation (b.p. 145–150°C at 0.5 mmHg).

Key Data :

Knoevenagel Condensation: Final Coupling

Standard Protocol

Reagents :

- N-(4-Nitrophenyl)-2-cyanoacetamide (5 mmol)

- 3-Ethoxy-4-phenylmethoxybenzaldehyde (5 mmol)

- Piperidine (0.5 mL, catalytic)

- Ethanol (50 mL)

Procedure :

- Reflux reagents in ethanol for 7 hours under N₂.

- Cool to room temperature; collect precipitate via filtration.

- Recrystallize from ethanol to obtain red prisms.

Optimization Insights :

- Solvent Impact : Ethanol > toluene > DMF (yields: 90% vs. 75% vs. 60%)

- Catalyst Screening : Piperidine (90%) > pyridine (82%) > NH₄OAc (78%)

Characterization :

- MP : 178–180°C

- HPLC Purity : >98%

- X-ray Diffraction : Dihedral angle between aromatic rings = 11.22°

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Conditions :

Solid-Phase Synthesis

Protocol :

- Immobilize N-(4-nitrophenyl)-2-cyanoacetamide on Wang resin.

- Perform condensation with aldehyde in DCM, cleave with TFA.

- Advantage : Facilitates rapid purification.

Challenges and Solutions

Stereochemical Control

Byproduct Formation

- Observed Byproducts :

- Hydrolysis products from nitro group reduction.

- Diethyl acetal derivatives from solvent participation.

- Mitigation : Strict anhydrous conditions and N₂ atmosphere.

Scalability and Industrial Adaptations

Patent-Based Method (CN1756737A)

Continuous Flow Synthesis

Analytical and Characterization Data

Q & A

Q. How can researchers optimize the synthesis of (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide for high yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, including nitration, substitution, and condensation. Key parameters include:

-

Temperature control (e.g., 60–80°C for nitration to avoid byproducts) .

-

Catalyst selection (e.g., Lewis acids for electrophilic substitution) .

-

Solvent optimization (e.g., DMF or ethanol for solubility and reaction efficiency) .

-

Purification: Use HPLC to isolate intermediates and final products, achieving >95% purity .

- Data Table: Synthesis Optimization Parameters

| Step | Optimal Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 70°C, 4h | 78 | 92 | |

| Substitution | K₂CO₃, DMF, 80°C, 6h | 85 | 94 | |

| Condensation | EDCI, CH₂Cl₂, RT, 12h | 72 | 91 |

Q. What spectroscopic methods are most effective for structural characterization of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms functional groups (e.g., cyano at δ 110–120 ppm, ethoxy at δ 1.2–1.4 ppm) .

- IR Spectroscopy: Identifies C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry: High-resolution MS validates molecular weight (457.486 g/mol) .

- X-ray Crystallography: Resolves stereochemistry (E-configuration) and π-π stacking interactions .

Q. What are the preliminary biological activity assessment strategies for this compound?

- Methodological Answer:

- In vitro assays:

- Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ values) .

- Computational docking: Predict binding affinity to target proteins (e.g., COX-2) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis (e.g., E/Z isomerization)?

- Methodological Answer:

-

Reaction conditions: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Catalytic control: Employ chiral catalysts (e.g., BINOL-derived) to favor E-configuration .

-

Monitoring: Track isomer ratios via ¹H NMR (vinyl proton splitting patterns) .

Q. How to resolve contradictory biological activity data across similar derivatives?

- Methodological Answer:

- SAR Studies: Compare substituent effects (e.g., ethoxy vs. methoxy) on bioactivity .

- Meta-analysis: Aggregate data from analogs (e.g., nitro vs. chloro derivatives) to identify pharmacophores .

- Crystallography: Correlate 3D structure (e.g., nitro group orientation) with activity .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to kinase ATP pockets (e.g., 20-ns MD runs) .

- QSAR Modeling: Train models on IC₅₀ data to predict activity against untested targets .

- Free Energy Perturbation (FEP): Quantify binding energy differences between E/Z isomers .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC .

- Photostability: Expose to UV light (λ = 254 nm); track nitro group reduction via IR .

- Oxidative stability: Test with H₂O₂; quantify cyanide release via ion chromatography .

Q. What in vivo study designs are recommended for pharmacokinetic profiling?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.